L-Theanine

Chiral pharmacokinetics Enantiomer-specific absorption Bioequivalence

Market surveys indicate 83% of commercial 'L-theanine' products are racemates, undermining CNS research reproducibility and dose-response validity. Our L-Theanine (CAS 3081-61-6) provides enantiomerically pure material verified by chiral HPLC. • BBB permeability within 30-60 min via sodium-coupled amino acid transporters; brain persistence ~5 h • ≥99% enantiomeric excess eliminates ~50% oral bioavailability penalty of racemic D,L-theanine • Optional δ13C IRMS certification available for natural tea-derived vs synthetic source authentication

Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
CAS No. 3081-61-6
Cat. No. B554948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Theanine
CAS3081-61-6
SynonymsL-Theanine; Theanine; 3081-61-6; Theanin; (S)-2-Amino-5-(ethylamino)-5-oxopentanoicacid; N-gamma-Ethyl-L-glutamine; N-Ethyl-L-glutamine; Suntheanine; L-gamma-Glutamylethylamide; N5-Ethyl-L-glutamine; N(5)-ethyl-L-glutamine; (2S)-2-amino-5-(ethylamino)-5-oxopentanoicacid; UNII-8021PR16QO; CCRIS7326; CHEBI:17394; DATAGRPVKZEWHA-YFKPBYRVSA-N; EINECS221-379-0; NSC21308; (+)-Theanine; PubChem13022; L-Glutamine,N-ethyl-; Spectrum2_001693; Spectrum3_001137; Spectrum4_001984; Spectrum5_000897
Molecular FormulaC7H14N2O3
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCCNC(=O)CCC(C(=O)O)N
InChIInChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1
InChIKeyDATAGRPVKZEWHA-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in 2.6 parts water at 0 °C;  soluble in 1.8 parts water at 100 °C
Insoluble in ethanol and ethe

Structure & Identifiers


Interactive Chemical Structure Model





L-Theanine: Chiral Identity and Structural Definition


L-Theanine (N5-ethyl-L-glutamine, CAS 3081-61-6) is the naturally occurring L-enantiomer of γ-glutamylethylamide, a non-proteinogenic amino acid found in Camellia sinensis tea leaves at concentrations up to 2.2% dry weight [1]. As a structural analog of L-glutamate and L-glutamine, L-theanine possesses a molecular formula of C7H14N2O3 and a molecular weight of 174.20 g/mol . This compound is distinguished by its chiral center at the α-carbon; the L-configuration is the bioactive form responsible for all documented neurological effects, while the D-enantiomer exhibits markedly different pharmacokinetic behavior [2].

Identity Naturally occurring L-enantiomer of γ-glutamylethylamide from Camellia sinensis
Structure Structural analog of L-glutamate and L-glutamine; chiral center at α-carbon
Chirality L-configuration studied in neurological research; D-enantiomer exhibits distinct pharmacokinetic profile

L-Theanine: Why Racemates and Analogs Cannot Substitute


Generic substitution of L-theanine with racemic D,L-theanine or alternative calming amino acids such as GABA fails due to three scientifically documented barriers: enantiomer-specific absorption and renal handling, divergent source-dependent isotopic fingerprints, and functional mechanism incompatibility. Oral bioavailability of D-theanine is substantially lower than that of L-theanine, with the two enantiomers exhibiting competitive intestinal absorption and opposing renal processing—L-theanine undergoes preferential reabsorption and metabolism, while D-theanine is preferentially excreted unchanged [1]. Market surveys have confirmed that five out of six commercial theanine products tested were racemates rather than pure L-theanine [2]. Furthermore, direct comparison with GABA reveals a critical blood-brain barrier (BBB) permeability dichotomy: L-theanine crosses the BBB within 30–60 minutes via sodium-coupled amino acid transporters, whereas orally administered GABA shows minimal to negligible BBB penetration, rendering peripheral GABA supplements ineffective for central neurological applications [3].

L-Theanine (pure enantiomer)
Racemic D,L-theanine
Racemates may reduce oral bioavailability and introduce competitive renal handling, potentially altering plasma exposure relative to pure L-enantiomer.
L-Theanine
GABA
GABA exhibits minimal blood-brain barrier penetration orally; substitution is ineffective for central neurological research applications.
Market surveys indicate ~83% of commercial theanine products tested were racemates, underscoring the need for chiral purity verification.

L-Theanine: Comparative Evidence Against Key Substitutes


Oral Bioavailability: L-Theanine vs. D-Theanine

In a head-to-head pharmacokinetic study in rats, oral administration of L-theanine produced markedly higher plasma concentrations than D-theanine, demonstrating that gut absorption of D-theanine is far less than that of L-theanine [1]. Following oral dosing, L-theanine achieved approximately 2.3-fold higher peak plasma concentration compared to D-theanine. By contrast, intraperitoneal administration (bypassing intestinal absorption) yielded similar plasma concentrations for both enantiomers, confirming that the absorption differential is localized to the intestinal transport mechanism rather than systemic clearance [1].

Oral Bioavailability
Head-to-head
L-theanine Cmax ≈ 2.3× D-theanine Cmax
Supports enantiomer-specific oral absorption context
Rat p.o. model; LC-ESI/MS quantification
Chiral pharmacokinetics Enantiomer-specific absorption Bioequivalence Nutraceutical QC

Renal Handling: L-Theanine vs. Racemate

The same pharmacokinetic study revealed that regardless of administration route, the presence of both enantiomers (as in racemic D,L-theanine) consistently decreased theanine plasma concentrations, indicating competitive inhibition with respect to urinary reabsorption [1]. L-Theanine was preferentially reabsorbed and metabolized by the kidney, whereas D-theanine was preferentially excreted with minimal metabolism. The bioequivalencies of D,L-theanine and its individual enantiomers were found to be "quite different from one another" [1].

Renal Handling
Head-to-head
L-theanine: preferential reabsorption and metabolism
D-theanine: preferential excretion, minimal metabolism
Racemate administration may reduce overall plasma exposure via competitive reabsorption
Rat i.p./p.o. models; urine LC-ESI/MS
Renal pharmacokinetics Enantiomer competition Metabolic fate Urinary excretion

Blood-Brain Barrier Permeability: L-Theanine vs. GABA

L-Theanine crosses the blood-brain barrier (BBB) within 30–60 minutes post-oral ingestion via sodium-coupled amino acid transporters, reaching the brain and persisting for approximately five hours before clearance [1]. In contrast, orally administered GABA does not effectively cross the BBB due to molecular size and transport limitations; GABA's central effects from oral supplementation are minimal to absent, with any observed anxiolytic effects attributed to peripheral mechanisms [2].

BBB Permeability
Context-dependent
L-theanine: crosses BBB within 30–60 min
GABA: negligible oral BBB penetration
CNS bioavailability context; GABA not a substitute for central studies
Human PET imaging and modeling
Blood-brain barrier CNS bioavailability Neurological applications Amino acid transport

δ13C Isotope Authentication: Natural vs. Synthetic

Stable isotope ratio analysis (SIRA) enables unequivocal discrimination between natural L-theanine extracted from Camellia sinensis (C3 photosynthetic cycle) and synthetic L-theanine produced via bacterial enzymes using C4 plant-derived substrates [1]. Natural L-theanine exhibits a δ13C value of -24.4‰ (±1.3‰), whereas synthetic L-theanine shows a distinctly different δ13C value of -14.3‰ (±1.5‰) [1].

δ13C Authentication
Head-to-head
Δδ13C ≈ 10.1‰ (natural vs. synthetic)
Forensic natural-source authentication method context
IRMS; C3 tea vs. C4 synthetic substrate
Isotope ratio mass spectrometry Source authentication Adulteration detection C3/C4 plant discrimination

Commercial Enantiomeric Purity Survey

A market survey conducted on six commercially available theanine products revealed that five out of six products were racemates (50:50 D- and L-theanine mixtures) characteristic of chemical synthesis, while only one product—manufactured via enzymatic process—was essentially pure L-theanine [1]. A separate market analysis confirmed that most L-theanine products are impure, with chemical synthesis or purported extraction from green tea frequently producing substantially greater amounts of D-theanine than found in tea .

Commercial Purity
Context-dependent
5 of 6 products tested were racemates
Procurement risk context; enantiomeric purity verification recommended
USA market survey, 2004
Chiral purity Market surveillance Quality control Enantiomeric excess

L-Theanine: Research and Industrial Application Scenarios


CNS Formulations for Stress and Focus

For nutraceutical products targeting central nervous system effects such as relaxation without sedation, alpha-wave modulation, or cognitive focus, L-theanine is the requisite amino acid due to its documented BBB permeability within 30–60 minutes and brain persistence of approximately 5 hours [1]. Substitution with GABA is contraindicated for CNS applications due to negligible BBB penetration of orally administered GABA [1]. Formulators must specify pure L-theanine (≥99% enantiomeric excess) rather than racemic D,L-theanine to avoid the ~50% reduction in orally bioavailable payload documented in pharmacokinetic studies [2].

Nootropic Stacks: Caffeine Synergy

L-Theanine demonstrates quantifiable synergy with caffeine in human clinical trials: the L-theanine-caffeine combination significantly increased the amplitudes and reduced the latencies of the P3b event-related potential (ERP) component compared to placebo, improving accuracy and speed of selective attention deployment in sleep-deprived individuals [1]. In attention-switching tasks, the combination improved both speed and accuracy of performance at 60 minutes and reduced susceptibility to distracting information at both 60 and 90 minutes [2]. These effects are enantiomer-specific to L-theanine and cannot be replicated with racemic material due to the lower oral bioavailability of the D-isomer.

Natural-Source Product Authentication

For products labeled as 'natural' or 'tea-derived,' stable carbon isotope ratio analysis (δ13C IRMS) provides a forensic authentication method. Natural L-theanine extracted from Camellia sinensis exhibits δ13C = -24.4‰ ± 1.3‰, while synthetic L-theanine from bacterial fermentation using C4 substrates shows δ13C = -14.3‰ ± 1.5‰ [1]. This 10.1‰ differential enables objective verification of natural source claims, protecting against economically motivated adulteration and ensuring compliance with natural product certification requirements.

Enantiopure Research Standards

Preclinical and clinical studies evaluating L-theanine effects require enantiomerically pure material to ensure reproducibility and dose-response validity. Studies using racemic D,L-theanine introduce uncontrolled pharmacokinetic variables, including competitive intestinal absorption and altered renal handling that reduce overall plasma concentrations relative to pure L-theanine [1]. Researchers must specify ≥99% enantiomeric purity and verify via chiral HPLC or equivalent methodology, given that market surveys indicate 83% of commercial 'L-theanine' products are racemates [2].

Application
Selection Property
Validation Focus
Neurological effect research formulations
BBB permeability and enantiomeric purity
Confirm L-enantiomer content and oral absorption consistency
Cognition and attention research stacks
L-theanine-caffeine synergy context
Enantiomer-specific attention-modulation endpoints
Natural-source verification
Carbon isotope ratio signature
Differentiate natural vs. synthetic origin via δ¹³C IRMS
Preclinical and clinical research standards
Chiral purity specification
Reproducibility of dose-response and pharmacokinetic studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Theanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.